molecular formula C29H17Cl3N4O4S2 B11713080 2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]-5-chloro-N-{3-chloro-4-[(1-chloronaphthalen-2-yl)oxy]phenyl}benzamide

2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]-5-chloro-N-{3-chloro-4-[(1-chloronaphthalen-2-yl)oxy]phenyl}benzamide

Cat. No.: B11713080
M. Wt: 656.0 g/mol
InChI Key: CRHQBTXDCMULAB-UHFFFAOYSA-N
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Description

2-(2,1,3-Benzothiadiazole-4-sulfonamido)-5-chloro-N-{3-chloro-4-[(1-chloronaphthalen-2-yl)oxy]phenyl}benzamide is a complex organic compound that features a benzothiadiazole core. Benzothiadiazole derivatives are known for their strong electron-withdrawing properties, making them valuable in various scientific and industrial applications, particularly in the development of photoluminescent materials .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,1,3-benzothiadiazole-4-sulfonamido)-5-chloro-N-{3-chloro-4-[(1-chloronaphthalen-2-yl)oxy]phenyl}benzamide typically involves multiple steps, including the formation of the benzothiadiazole core and subsequent functionalization. Common synthetic routes include:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

2-(2,1,3-Benzothiadiazole-4-sulfonamido)-5-chloro-N-{3-chloro-4-[(1-chloronaphthalen-2-yl)oxy]phenyl}benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound is largely dependent on its ability to interact with various molecular targets. In biological systems, it may interact with proteins or nucleic acids, leading to changes in cellular function. The electron-withdrawing properties of the benzothiadiazole core play a crucial role in its activity, influencing its interaction with other molecules and its overall stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-(2,1,3-benzothiadiazole-4-sulfonamido)-5-chloro-N-{3-chloro-4-[(1-chloronaphtalen-2-yl)oxy]phenyl}benzamide apart is its unique combination of functional groups, which confer specific electronic and steric properties. This makes it particularly useful in applications requiring precise control over molecular interactions and stability.

Properties

Molecular Formula

C29H17Cl3N4O4S2

Molecular Weight

656.0 g/mol

IUPAC Name

2-(2,1,3-benzothiadiazol-4-ylsulfonylamino)-5-chloro-N-[3-chloro-4-(1-chloronaphthalen-2-yl)oxyphenyl]benzamide

InChI

InChI=1S/C29H17Cl3N4O4S2/c30-17-9-11-22(36-42(38,39)26-7-3-6-23-28(26)35-41-34-23)20(14-17)29(37)33-18-10-13-24(21(31)15-18)40-25-12-8-16-4-1-2-5-19(16)27(25)32/h1-15,36H,(H,33,37)

InChI Key

CRHQBTXDCMULAB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2Cl)OC3=C(C=C(C=C3)NC(=O)C4=C(C=CC(=C4)Cl)NS(=O)(=O)C5=CC=CC6=NSN=C65)Cl

Origin of Product

United States

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